molecular formula C7H15NO3S B2760683 3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]propan-1-ol CAS No. 56878-90-1

3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]propan-1-ol

Cat. No. B2760683
CAS RN: 56878-90-1
M. Wt: 193.26
InChI Key: NISKLSCSMCPVCA-UHFFFAOYSA-N
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Description

3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]propan-1-ol is a compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as 'DTTAP' and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Material Applications

One of the primary applications of tertiary amines, similar in structure to "3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]propan-1-ol," is in the field of corrosion inhibition. For instance, compounds like 1,3-di-amino-propan-2-ol derivatives have been synthesized and found to significantly retard the anodic dissolution of iron, serving as effective anodic inhibitors and protecting metal surfaces from corrosion (Gao, Liang, & Wang, 2007). This application is crucial for extending the lifespan of carbon steel structures in corrosive environments.

Biochemical and Pharmacological Research

In biochemical research, derivatives of 3-amino-propan-1-ol, like poly(ether imine) dendrimers synthesized from 3-amino-propan-1-ol, have been explored for their biocompatibility and potential as drug delivery vehicles. These dendrimers have shown to be non-toxic and could be tailored with various functional groups, making them versatile tools for biological studies (Krishna, Jain, Tatu, & Jayaraman, 2005).

Another significant area of application involves the synthesis and evaluation of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives as Src kinase inhibitors, showcasing potential anticancer activities. These compounds, synthesized from epichlorohydrin, demonstrated inhibitory effects on Src kinase and anticancer activity on human breast carcinoma cells, offering insights into developing new therapeutic agents (Sharma et al., 2010).

Catalysis and Chemical Synthesis

Research has also explored the catalytic applications of compounds derived from 3-amino-propan-1-ol, including the synthesis of cyclic acetals from glycerol, indicating their utility in producing novel platform chemicals from renewable resources (Deutsch, Martin, & Lieske, 2007). Such studies underscore the compound's role in green chemistry by facilitating the conversion of bio-based raw materials into valuable chemicals.

properties

IUPAC Name

3-[(1,1-dioxothiolan-3-yl)amino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S/c9-4-1-3-8-7-2-5-12(10,11)6-7/h7-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISKLSCSMCPVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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